molecular formula C10H20N2O2 B582375 tert-Butyl (3-ethylazetidin-3-yl)carbamate CAS No. 1205749-14-9

tert-Butyl (3-ethylazetidin-3-yl)carbamate

Cat. No.: B582375
CAS No.: 1205749-14-9
M. Wt: 200.282
InChI Key: SLINLQRBGQBQHK-UHFFFAOYSA-N
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Description

tert-Butyl (3-ethylazetidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-ethylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethylazetidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+3-ethylazetidinetert-Butyl (3-ethylazetidin-3-yl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{3-ethylazetidine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-ethylazetidine→tert-Butyl (3-ethylazetidin-3-yl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (3-ethylazetidin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-ethylazetidine and tert-butyl alcohol.

    Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products Formed:

    Substitution: Various substituted azetidines.

    Hydrolysis: 3-ethylazetidine and tert-butyl alcohol.

    Deprotection: Free amine (3-ethylazetidine).

Scientific Research Applications

Chemistry: tert-Butyl (3-ethylazetidin-3-yl)carbamate is used as a protecting group in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from the amine group.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require the protection of amine groups during synthesis.

Industry: In the chemical industry, this compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The primary mechanism of action for tert-Butyl (3-ethylazetidin-3-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. When the protecting group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (3-ethylazetidin-3-yl)carbamate.

    tert-Butyl N-methylcarbamate: Another carbamate used for protecting amine groups.

    Benzyl carbamate: Used for protecting amines but requires different conditions for removal.

Uniqueness: this compound is unique due to the presence of the azetidine ring, which provides additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amine groups are required.

Biological Activity

tert-Butyl (3-ethylazetidin-3-yl)carbamate is an organic compound featuring a unique azetidine structure combined with a tert-butyl carbamate moiety. Its molecular formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, and it has garnered attention in medicinal chemistry for its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, mechanism of action, and potential applications in drug development.

  • Molecular Weight : 214.30 g/mol
  • Structure : The compound contains an azetidine ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring facilitates hydrogen bonding and hydrophobic interactions, which can modulate the activity of various proteins. Additionally, the compound may function as a prodrug, undergoing metabolic activation to release active metabolites that exert biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It can bind to active sites on enzymes, altering their activity and potentially leading to therapeutic effects.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound, with studies indicating its effectiveness against various human carcinoma cell lines .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionModulates enzyme activity; potential therapeutic applications
Antimicrobial ActivityExhibits antimicrobial properties against specific pathogens
Anticancer ActivityShows cytotoxic effects on human carcinoma cell lines

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on several human carcinoma cell lines. The results indicated significant inhibition of cell proliferation, suggesting that the compound may interfere with cellular mechanisms essential for cancer cell survival. This opens avenues for further research into its use as a chemotherapeutic agent .

Synthesis and Applications

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for biological testing. Its applications extend beyond basic research; it serves as a building block in the synthesis of more complex bioactive molecules, making it valuable in pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-(3-ethylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLINLQRBGQBQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856661
Record name tert-Butyl (3-ethylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-14-9
Record name tert-Butyl (3-ethylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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